molecular formula C11H12BrN3 B12086875 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole

Cat. No.: B12086875
M. Wt: 266.14 g/mol
InChI Key: XDSORSGTGPBCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C11H12BrN3. It is a member of the benzotriazole family, which is known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a benzotriazole ring, making it a unique and valuable compound for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole typically involves the reaction of 1-cyclopentyl-1H-1,2,3-benzotriazole with a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The bromination occurs selectively at the 4-position of the benzotriazole ring, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is unique due to its specific combination of a bromine atom, a cyclopentyl group, and a benzotriazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-1-cyclopentylbenzotriazole

InChI

InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)13-14-15(10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2

InChI Key

XDSORSGTGPBCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.